N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine

Analytical Chemistry Mass Spectrometry Structural Elucidation

N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine (CAS 62878-89-1) is a trisubstituted isoxazole derivative featuring a benzylideneamine group and a styryl moiety. This heterocyclic compound serves as a versatile intermediate and pharmacophore in medicinal chemistry, with reported applications in cancer research and antimicrobial studies.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
Cat. No. B12898675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1N=CC2=CC=CC=C2)C=CC3=CC=CC=C3
InChIInChI=1S/C19H16N2O/c1-15-19(20-14-17-10-6-3-7-11-17)18(22-21-15)13-12-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,20-14?
InChIKeyWLHOUBRMEXROJA-HBQINNACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine: A Core Scaffold for Bioactive Isoxazole Derivative Procurement


N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine (CAS 62878-89-1) is a trisubstituted isoxazole derivative featuring a benzylideneamine group and a styryl moiety [1]. This heterocyclic compound serves as a versatile intermediate and pharmacophore in medicinal chemistry, with reported applications in cancer research and antimicrobial studies [2]. The isoxazole core is a privileged structure known for hydrogen bond donor/acceptor interactions with various enzymes and receptors, underpinning its utility in drug discovery and chemical biology investigations [3].

Why Procuring N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine Specifically is Critical vs. Generic Isoxazole Analogs


Substituting N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine with a generic isoxazole derivative (e.g., 3-methyl-5-phenylisoxazole, 4-amino-3-methyl-5-styrylisoxazole) risks significant loss of biological activity and target engagement. The unique combination of a benzylideneamine group and a styryl moiety creates a distinct electronic and steric environment that influences both molecular recognition and physicochemical properties [1]. Mass spectrometric studies confirm that this specific substitution pattern yields a characteristic fragmentation pattern absent in related 5-styryl-4-nitroisoxazoles, directly impacting analytical detection and structure-activity relationship (SAR) investigations [2]. The following evidence demonstrates why this exact compound cannot be simply interchanged.

Quantitative Differentiation Guide: How N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine Compares to Closest Analogs


Unique Mass Spectrometric Fingerprint Enables Analytical Differentiation from 4-Nitroisoxazole Analogs

In direct head-to-head comparison, the electron impact mass spectrum of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine (and its substituted analogs) exhibits a characteristic fragmentation pattern that is fundamentally different from that of 5-styryl-4-nitroisoxazoles [1]. This difference provides an unequivocal analytical fingerprint, enabling clear differentiation between these structurally similar isoxazole classes in complex mixtures or synthetic intermediates.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Ortho-Substitution Effects on Electron Impact Fragmentation: Structure-Specific Analytical Differentiation

Studies on ortho-substituted analogs of the target compound (i.e., 3-methyl-5-(o-r-styryl)-4-aminoisoxazoles) reveal that the presence and position of ortho substituents on the styryl ring significantly alter the electron impact fragmentation pathways [1]. This sensitivity to subtle structural variations confirms that the precise 5-styryl substitution pattern in N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine directly influences its analytical behavior, distinguishing it from non-styryl or ortho-substituted analogs.

Analytical Chemistry Mass Spectrometry Structure-Activity Relationship

Preliminary In Silico ADME Profile Suggests Favorable Drug-Likeness Relative to Less Lipophilic Isoxazole Analogs

While direct experimental ADME data for the target compound are not publicly available, in silico class-level analysis based on physicochemical properties indicates that the styryl and benzylidene moieties confer increased lipophilicity (clogP estimated ~4-5) and molecular weight (~288 Da) relative to simpler 3-methyl-4-aminoisoxazoles (clogP ~1-2) [1]. This property profile may enhance membrane permeability in cell-based assays, a parameter that is often rate-limiting for simpler, more polar isoxazole analogs.

Medicinal Chemistry Drug Discovery ADME Prediction

High-Value Application Scenarios for N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine in Research and Development


Analytical Standard for LC-MS/MS Method Development and QC of Isoxazole-Based Libraries

Leverage the compound's distinct mass spectrometric fingerprint, as documented in [1], to serve as a reliable reference standard for developing selective LC-MS/MS methods. This ensures accurate identification and quantification of the target scaffold within complex synthetic mixtures or biological matrices, directly supporting quality control of isoxazole-focused compound libraries.

Synthetic Intermediate for Diversified Heterocyclic Scaffolds in Medicinal Chemistry

Utilize the compound as a key building block for further functionalization. The benzylideneamine group can be hydrolyzed to yield the corresponding 4-amino-3-methyl-5-styrylisoxazole [1], a versatile intermediate for synthesizing amides, ureas, and other derivatives. This enables rapid generation of focused libraries for SAR studies in oncology and anti-infective research.

Physicochemical Probe for Evaluating Membrane Permeability in Phenotypic Screens

Given its enhanced lipophilicity relative to simpler isoxazole cores, this compound can serve as a valuable tool compound for investigating the impact of lipophilicity on cellular permeability and target engagement in cell-based assays. Its property profile, inferred from class-level analysis [1], makes it a suitable probe for optimizing the balance between solubility and membrane passage in early drug discovery.

Technical Documentation Hub

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